molecular formula C22H22N2O3S B7016269 N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide

Cat. No.: B7016269
M. Wt: 394.5 g/mol
InChI Key: FJHBMZYVTFDYBP-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenyl group, a thiazolyl group, and an acetamide linkage, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-18-7-8-21-19(12-18)20(9-10-27-21)24(13-16-5-3-2-4-6-16)22(25)11-17-14-28-15-23-17/h2-8,12,14-15,20H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBMZYVTFDYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N(CC3=CC=CC=C3)C(=O)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromenyl intermediate: This step involves the cyclization of appropriate precursors to form the chromenyl ring system.

    Introduction of the thiazolyl group: This can be achieved through a condensation reaction involving thiazole derivatives.

    Acetamide linkage formation: The final step involves the coupling of the chromenyl-thiazolyl intermediate with benzylamine under suitable conditions to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide can be compared with other similar compounds, such as:

    N-benzyl-N-(chromen-4-yl)acetamide: Lacks the methoxy and thiazolyl groups, which may result in different biological activities.

    N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the benzyl group, potentially altering its chemical reactivity and biological properties.

    N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)acetamide: Lacks the thiazolyl group, which may impact its overall activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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